N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
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Overview
Description
N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide: is a complex organic compound that belongs to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolo and pyrazine rings in its structure makes it a promising candidate for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps:
Formation of the Triazolo-Pyrazine Core: The triazolo-pyrazine core can be synthesized through oxidative cyclization of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions using phenol derivatives under basic conditions.
Acetamide Formation: The final step involves the acylation of the triazolo-pyrazine intermediate with 2,5-difluoroaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated phenyl ring.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes and receptors:
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro Sitagliptin: Another triazolo-pyrazine derivative with similar structural features.
Fluconazole: Contains a triazole ring and is used as an antifungal agent.
Voriconazole: Another triazole-containing compound with antifungal properties.
Uniqueness
N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is unique due to its specific substitution pattern and the combination of the triazolo and pyrazine rings, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O3/c20-12-6-7-14(21)15(10-12)23-16(27)11-26-19(28)25-9-8-22-18(17(25)24-26)29-13-4-2-1-3-5-13/h1-10H,11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUZOBJLIGJWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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